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Compound of Interest

Compound Name: (Rac)-Tivantinib

Cat. No.: B567748 Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the preclinical evaluation of (Rac)-Tivantinib (also known as

ARQ 197) in various animal models. Tivantinib is a small-molecule inhibitor that has been

investigated for its therapeutic potential against several types of cancer.

Data Presentation
The following tables summarize the quantitative data on the dosage, administration, and

efficacy of Tivantinib in different animal xenograft models as reported in preclinical studies.

Table 1: (Rac)-Tivantinib Dosage and Administration in Animal Models
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Cancer
Type

Animal
Model

Dosage
Administrat
ion Route

Dosing
Schedule

Reference

Multiple

Cancers

Xenograft

Mouse

Models

200 mg/kg Oral Daily [1][2][3]

Hepatocellula

r Carcinoma

MHCC97L

Xenograft

Mice

100 mg/kg Oral
Daily for 15

days
[4]

Hepatocellula

r Carcinoma

MHCC97L

Xenograft

Mice

200 mg/kg Oral
Daily for 15

days
[4]

Breast

Cancer
Mouse Model 120 mg/kg Oral Not Specified [2][3]

Table 2: Summary of Experimental Models and Key Outcomes
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Cancer Type Cell Line Animal Model Key Outcomes Reference

Colon, Gastric,

Breast, Prostate,

Pancreatic

Various Human

Cancer Cell

Lines

Xenograft Mouse

Models

Significant tumor

growth

reductions (45%

to 79%)

[1]

Hepatocellular

Carcinoma
MHCC97L Xenograft Mice

Tumor growth

inhibition rates of

30.9% (100

mg/kg) and

64.6% (200

mg/kg)

[4]

Breast Cancer Not Specified Mouse Model

Dramatic

repression of

subcutaneous

tumor growth

and metastatic

growth in bone

[2][3]

Multiple

Myeloma
Not Specified

Xenograft Mouse

Model

Demonstrated

efficacy
[5]

Various Cancers
Xenograft

Tumors
Not Specified

Reduced levels

of

phosphorylated

MET and

decreased tumor

volumes at 200

mg/kg

[2][3]

Experimental Protocols
This section provides detailed methodologies for conducting in vivo efficacy studies with

Tivantinib in a xenograft mouse model.
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Protocol 1: Xenograft Tumor Model Establishment and
Tivantinib Administration
Objective: To evaluate the in vivo anti-tumor efficacy of Tivantinib in a subcutaneous xenograft

mouse model.

Materials:

Cancer cell line of interest (e.g., MHCC97L for hepatocellular carcinoma)

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old)

(Rac)-Tivantinib (ARQ 197)

Vehicle for Tivantinib formulation (e.g., 0.5% carboxymethylcellulose)

Sterile phosphate-buffered saline (PBS)

Matrigel (optional)

Syringes and needles (27-30 gauge for injection, 20-22 gauge for oral gavage)

Calipers

Anesthesia (e.g., isoflurane)

Animal housing and care facilities compliant with institutional guidelines

Procedure:

Cell Culture and Preparation:

Culture cancer cells in appropriate media and conditions until they reach the desired

confluence (typically 70-80%).

On the day of inoculation, harvest the cells by trypsinization, wash with sterile PBS, and

resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1x10^7 to

2x10^7 cells/mL. Keep cells on ice.
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Tumor Cell Inoculation:

Anesthetize the mice.

Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

Monitor the mice for tumor growth.

Tumor Growth Monitoring and Grouping:

Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume

can be calculated using the formula: Volume = (Length x Width^2) / 2.

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups (n ≥ 5 per group).

Tivantinib Preparation and Administration:

Prepare a fresh formulation of Tivantinib in the vehicle at the desired concentration (e.g.,

10 mg/mL for a 100 mg/kg dose in a 20g mouse, assuming a 200 µL administration

volume).

Administer Tivantinib or vehicle control to the respective groups via oral gavage daily.

Ensure the gavage needle is inserted correctly to avoid injury.

Monitoring and Endpoint:

Monitor animal body weight and overall health status regularly.

Continue treatment for the specified duration (e.g., 15 days).[4]

At the end of the study, euthanize the mice and excise the tumors.

Measure the final tumor weight and volume.

Tumors can be processed for further analysis (e.g., histopathology, Western blotting for p-

MET).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.researchgate.net/figure/Tivantinib-abrogates-tumor-growth-in-MHCC97L-xenograft-mouse-model-independent-of_fig3_283836022
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mandatory Visualizations
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Click to download full resolution via product page

Caption: Tivantinib inhibits the MET signaling pathway.

Experimental Workflow Diagram
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Experiment Setup

Monitoring & Treatment

Data Analysis
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Caption: In vivo efficacy study workflow for Tivantinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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